20-ヒドロキシロイコトリエン B4

概要

説明

20-ヒドロキシロイコトリエンB4は、さまざまな炎症反応に関与する強力な脂質メディエーターであるロイコトリエンB4の代謝産物です。 この化合物は、主にヒト好中球において、ロイコトリエンB4 20-ヒドロキシラーゼという酵素の作用によって生成されます 。 白血球上の特定の受容体と相互作用することで、免疫応答を調節する上で重要な役割を果たしています .

科学的研究の応用

Biochemical Properties and Mechanism of Action

20-OH-LTB4 is produced through the enzymatic action of leukotriene B4 20-hydroxylase, primarily in neutrophils. This hydroxylation alters the biological activity of LTB4, making 20-OH-LTB4 a less potent activator of neutrophil degranulation compared to its precursor. It interacts with the BLT1 receptor but does so with lower efficacy, suggesting a modulatory role in immune responses .

Biochemical Pathways

- Synthesis : The synthesis involves the hydroxylation of LTB4 at the 20th carbon position.

- Metabolism : Following its formation, 20-OH-LTB4 can be further oxidized to 20-carboxy-LTB4, which exhibits even lower biological activity .

Immunology and Inflammation

20-OH-LTB4 plays a crucial role in understanding immune responses and inflammation. It has been shown to downregulate LTB4-mediated responses in neutrophils and eosinophils, thereby limiting excessive inflammatory reactions. Studies indicate that it inhibits neutrophil migration, degranulation, and leukotriene biosynthesis induced by LTB4 .

Pharmacological Development

Research into 20-OH-LTB4 is pivotal for developing anti-inflammatory drugs. Its ability to modulate immune responses positions it as a potential therapeutic agent for conditions characterized by excessive inflammation, such as asthma, rheumatoid arthritis, and other inflammatory diseases .

Comparative Analysis with Related Compounds

| Compound | Biological Activity | Receptor Affinity | Comments |

|---|---|---|---|

| Leukotriene B4 | Potent inflammatory mediator | High | Strongly activates neutrophils |

| 20-Hydroxy-LTB4 | Modulator of inflammation | Moderate | Inhibits LTB4-mediated responses |

| 20-Carboxy-LTB4 | Further oxidized form | Low | Less active than both LTB4 and 20-OH-LTB4 |

| Resolvin E1 | Anti-inflammatory mediator | Variable | Involved in resolution of inflammation |

Case Study 1: Inhibition of Neutrophil Functions

A study demonstrated that 20-OH-LTB4 effectively inhibited various LTB4-mediated functions in human neutrophils. The findings revealed that treatment with 20-OH-LTB4 resulted in significant reductions in neutrophil migration and degranulation, indicating its potential utility in controlling inflammatory responses .

Case Study 2: Role in Chronic Inflammatory Diseases

Research has shown that elevated levels of LTB4 are associated with chronic inflammatory diseases. By investigating the metabolic pathways involving 20-OH-LTB4, scientists have identified its potential role in mitigating the effects of chronic inflammation, suggesting new therapeutic avenues for managing conditions like asthma and rheumatoid arthritis .

作用機序

20-ヒドロキシロイコトリエンB4は、白血球上の特定の受容体、特にBLT1受容体に結合することにより効果を発揮します 。 この結合は、好中球と好酸球の活性化と遊走を阻害することで、免疫応答を調節します 。 この化合物は、ロイコトリエンB4媒介応答の天然の阻害剤として作用し、炎症を調節します .

類似化合物:

ロイコトリエンB4: 白血球の活性化においてより強力な親化合物.

20-カルボキシロイコトリエンB4: 20-ヒドロキシロイコトリエンB4のさらに酸化された形態であり、活性は低下しています.

レゾルビンE1: 炎症の解消に関与する別の脂質メディエーター.

独自性: 20-ヒドロキシロイコトリエンB4は、ロイコトリエンB4の天然の阻害剤として作用することで、免疫応答を調節する能力においてユニークです 。 BLT1受容体との特異的な相互作用と、好中球と好酸球の機能を調節する役割により、他の類似化合物と区別されます .

生化学分析

Biochemical Properties

20-Hydroxy-leukotriene B4 plays a crucial role in biochemical reactions, particularly in the metabolism of leukotriene B4. It is produced through the action of the enzyme leukotriene B4 20-hydroxylase, which hydroxylates leukotriene B4 at the 20th carbon position. This modification significantly alters the biological activity of leukotriene B4, making 20-Hydroxy-leukotriene B4 a less potent activator of neutrophil degranulation. Additionally, 20-Hydroxy-leukotriene B4 interacts with various proteins and receptors, including the BLT1 receptor, albeit with lower affinity compared to leukotriene B4 .

Cellular Effects

20-Hydroxy-leukotriene B4 affects various cell types and cellular processes. In human neutrophils, it inhibits leukotriene B4-induced degranulation, reducing the release of antimicrobial agents and other effector molecules. This compound also modulates the migration of neutrophils and eosinophils, thereby influencing the inflammatory response. Furthermore, 20-Hydroxy-leukotriene B4 impacts cell signaling pathways, gene expression, and cellular metabolism, contributing to the regulation of immune responses .

Molecular Mechanism

The molecular mechanism of 20-Hydroxy-leukotriene B4 involves its interaction with specific receptors and enzymes. It binds to the BLT1 receptor with lower affinity than leukotriene B4, resulting in reduced activation of downstream signaling pathways. Additionally, 20-Hydroxy-leukotriene B4 inhibits the activity of leukotriene B4 by competing for binding sites on the BLT1 receptor. This competitive inhibition leads to decreased neutrophil activation and reduced inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 20-Hydroxy-leukotriene B4 change over time. The compound is relatively stable under controlled conditions, but it can degrade over extended periods. Long-term studies have shown that 20-Hydroxy-leukotriene B4 can have sustained effects on cellular function, including prolonged inhibition of neutrophil degranulation and migration. These temporal effects are crucial for understanding the compound’s potential therapeutic applications .

Dosage Effects in Animal Models

The effects of 20-Hydroxy-leukotriene B4 vary with different dosages in animal models. At low doses, the compound effectively inhibits leukotriene B4-induced responses without causing significant adverse effects. At higher doses, 20-Hydroxy-leukotriene B4 can exhibit toxic effects, including impaired immune function and tissue damage. These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications .

Metabolic Pathways

20-Hydroxy-leukotriene B4 is involved in the metabolic pathways of leukotriene B4. It is produced by the enzyme leukotriene B4 20-hydroxylase, which hydroxylates leukotriene B4. This metabolic conversion reduces the biological activity of leukotriene B4 and generates 20-Hydroxy-leukotriene B4 as a less active metabolite. The compound can further undergo metabolic degradation, contributing to the regulation of leukotriene B4 levels in the body .

Transport and Distribution

Within cells and tissues, 20-Hydroxy-leukotriene B4 is transported and distributed through specific transporters and binding proteins. These transport mechanisms ensure the proper localization and accumulation of the compound in target tissues. The distribution of 20-Hydroxy-leukotriene B4 is crucial for its biological activity and therapeutic potential .

Subcellular Localization

20-Hydroxy-leukotriene B4 is localized in specific subcellular compartments, including the cytoplasm and cell membrane. Its activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. These localization mechanisms ensure that 20-Hydroxy-leukotriene B4 exerts its effects in the appropriate cellular context .

準備方法

合成経路と反応条件: 20-ヒドロキシロイコトリエンB4の合成には、ロイコトリエンB4のヒドロキシル化が含まれます。 この反応は、ヒト好中球に見られるロイコトリエンB4 20-ヒドロキシラーゼという酵素によって触媒されます 。 この反応にはNAD+の存在が必要であり、細胞質画分とミクロソーム画分の両方に関与しています 。 ヒドロキシル化プロセスにより、ロイコトリエンB4は20-ヒドロキシロイコトリエンB4に変換され、さらに酸化されて20-カルボキシロイコトリエンB4になる可能性があります .

工業生産方法: 精製されたロイコトリエンB4 20-ヒドロキシラーゼを用いたロイコトリエンB4の酵素変換は、大規模生産の可能性のある方法です .

化学反応の分析

反応の種類: 20-ヒドロキシロイコトリエンB4は、以下を含むさまざまな化学反応を起こします。

酸化: さらに酸化されて20-カルボキシロイコトリエンB4になる可能性があります.

還元: それほど一般的ではありませんが、特定の条件下で還元反応が起こる可能性があります。

置換: この化合物は、特にヒドロキシル基を含む置換反応に参加することができます。

一般的な試薬と条件:

酸化: NAD+は、20-ヒドロキシロイコトリエンB4の酸化に使用される一般的な試薬です.

還元: 特定の還元剤を制御された条件下で使用できます。

置換: さまざまな求核剤を使用してヒドロキシル基を置換することができます。

主要な生成物:

酸化: 主要な生成物は20-カルボキシロイコトリエンB4です.

還元と置換: 生成物は、使用される特定の試薬と条件によって異なります。

4. 科学研究への応用

20-ヒドロキシロイコトリエンB4は、以下を含むいくつかの科学研究への応用があります。

類似化合物との比較

Leukotriene B4: The parent compound, which is more potent in activating leukocytes.

20-Carboxy Leukotriene B4: A further oxidized form of 20-Hydroxy Leukotriene B4, with reduced activity.

Resolvin E1: Another lipid mediator involved in resolving inflammation.

Uniqueness: 20-Hydroxy Leukotriene B4 is unique in its ability to modulate the immune response by acting as a natural inhibitor of Leukotriene B4 . Its specific interaction with the BLT1 receptor and its role in regulating neutrophil and eosinophil functions distinguish it from other similar compounds .

生物活性

20-Hydroxy-leukotriene B4 (20-OH-LTB4) is a metabolite of leukotriene B4 (LTB4), a potent inflammatory mediator derived from arachidonic acid. This compound has garnered attention due to its biological activities, particularly in the context of immune responses and inflammation. Understanding its biological activity is crucial for potential therapeutic applications, especially in conditions characterized by excessive inflammation.

20-OH-LTB4 is formed through the enzymatic action of specific hydroxylases on LTB4. The metabolism of LTB4 involves several pathways, with 20-hydroxylation being one of the significant modifications that alter its biological activity. This hydroxylation results in a compound that exhibits reduced chemotactic and pro-aggregatory activities compared to its parent compound, LTB4 .

| Property | Value |

|---|---|

| Chemical Formula | C20H32O4 |

| Molecular Weight | 336.4657 g/mol |

| Synonyms | 20-Hydroxy-LTB4 |

| Biological Role | Inflammatory mediator |

Immune Response Modulation

20-OH-LTB4 plays a nuanced role in modulating immune responses. While LTB4 is known for its strong chemotactic properties, attracting neutrophils and other immune cells to sites of inflammation, 20-OH-LTB4 exhibits diminished activity in this regard. Research indicates that the presence of 20-OH-LTB4 can downregulate LTB4-mediated effects, suggesting a potential regulatory mechanism within inflammatory processes .

Case Studies and Research Findings

- Phagocyte Recruitment : In studies examining the effects of 20-OH-LTB4 on phagocyte recruitment, it was found that while LTB4 effectively recruits neutrophils, 20-OH-LTB4 significantly reduces this recruitment. This indicates that the hydroxylation alters the signaling pathways involved in immune cell attraction .

- Inflammatory Diseases : Investigations into the role of 20-OH-LTB4 in inflammatory diseases such as asthma and rheumatoid arthritis have shown that its levels are often elevated in these conditions. However, its activity appears to counterbalance some of the pro-inflammatory effects of LTB4, suggesting a complex interplay between these metabolites in disease pathology .

- Therapeutic Implications : Given its regulatory effects, there is growing interest in exploring 20-OH-LTB4 as a potential therapeutic agent or target for drug development. The ability to modulate inflammation without exacerbating immune responses makes it a candidate for further research in inflammatory diseases .

Table 2: Summary of Biological Activities

| Activity | LTB4 | 20-OH-LTB4 |

|---|---|---|

| Chemotaxis | Strong | Weak |

| Neutrophil Activation | High | Moderate |

| Inflammatory Response | Promotes | Modulates |

| Potential Therapeutic Use | Limited | Promising |

特性

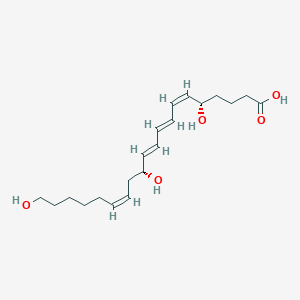

IUPAC Name |

(5S,6Z,8E,10E,12R,14Z)-5,12,20-trihydroxyicosa-6,8,10,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c21-17-10-6-2-1-3-7-12-18(22)13-8-4-5-9-14-19(23)15-11-16-20(24)25/h3-5,7-9,13-14,18-19,21-23H,1-2,6,10-12,15-17H2,(H,24,25)/b5-4+,7-3-,13-8+,14-9-/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTJFJXLGRSTECQ-PSPARDEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316948 | |

| Record name | 20-Hydroxy-LTB4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 20-Hydroxy-leukotriene B4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001509 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

79516-82-8 | |

| Record name | 20-Hydroxy-LTB4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79516-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 20-Hydroxy-LTB4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20-Hydroxy-leukotriene B4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001509 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 20-Hydroxy-leukotriene B4 (20-OH-LTB4) formed and what is its role in the body?

A: 20-OH-LTB4 is a metabolite of Leukotriene B4 (LTB4), a potent inflammatory mediator. LTB4 is first converted to 20-OH-LTB4, primarily through the action of the cytochrome P450 enzyme system in cells like neutrophils. [] This hydroxylation step is the initial step in the inactivation pathway of LTB4. 20-OH-LTB4 is then further oxidized to 20-carboxy-LTB4, which exhibits significantly reduced biological activity compared to LTB4. [] This conversion to less active metabolites helps regulate the inflammatory response.

Q2: What is the significance of 20-OH-LTB4 in studying inflammatory conditions?

A: 20-OH-LTB4, as a metabolite of LTB4, serves as a potential biomarker for inflammatory diseases. Elevated levels of 20-OH-LTB4 have been observed in the plasma of young male cigarette smokers, indicating increased 5-lipoxygenase activity and potential neutrophil-mediated inflammation. [] Additionally, research has explored its role in conditions like allergic rhinitis and asthma. [, ]

Q3: Can you elaborate on the enzymatic processes involved in the further metabolism of 20-OH-LTB4?

A: Research indicates that the oxidation of 20-OH-LTB4 to 20-carboxy-LTB4 is a two-step process. First, a cytosolic alcohol dehydrogenase oxidizes 20-OH-LTB4 to 20-oxo-LTB4. Subsequently, a microsomal fraction, potentially containing an aldehyde dehydrogenase, catalyzes the oxidation of 20-oxo-LTB4 to the final product, 20-carboxy-LTB4. This two-step oxidation process has been observed in rat liver cells and is likely operational in other systems as well. []

Q4: How does the structure of 20-OH-LTB4 relate to its detection and analysis?

A: The presence of double bonds in the 20-OH-LTB4 structure poses challenges for its analysis using gas chromatography-mass spectrometry (GC-MS). To overcome this, researchers have employed derivatization techniques, converting 20-OH-LTB4 into more volatile and stable derivatives like methyl ester trimethylsilyl ether. Additionally, catalytic hydrogenation to reduce double bonds has been shown to improve the sensitivity of GC-MS analysis for 20-OH-LTB4 and related compounds. []

Q5: Are there any alternative analytical techniques for separating and studying 20-OH-LTB4 and related molecules?

A: Yes, apart from GC-MS, researchers have explored techniques like cyclodextrin-modified microemulsion electrokinetic chromatography (MEKC) coupled with head-column field-amplified sample stacking for the separation of 5-lipoxygenase metabolites, including 20-OH-LTB4. This method offers an alternative for analyzing these compounds. []

Q6: What are the implications of studying the metabolic pathways of LTB4 and its metabolites like 20-OH-LTB4?

A: A comprehensive understanding of these metabolic pathways is crucial for developing targeted therapies for inflammatory diseases. By understanding the enzymes involved and the factors influencing the production and degradation of these potent mediators, researchers can potentially design drugs that modulate the inflammatory response more effectively. [, ]

Q7: Has the impact of different malaria models on the levels of 20-OH-LTB4 been investigated?

A: Yes, studies utilizing murine malaria models have shown varying levels of 20-OH-LTB4 depending on the severity of the infection. For instance, higher levels were observed in models mimicking uncomplicated malaria compared to those with experimental cerebral malaria, highlighting the complex interplay between host metabolism and different malaria pathologies. []

Q8: Are there any studies exploring the connection between the airway microbiome and 20-OH-LTB4 in allergic rhinitis?

A: Research has shown a correlation between alterations in the airway microbiome and serum metabolites, including 20-OH-LTB4, in patients with allergic rhinitis. These findings suggest a potential link between the microbiome, metabolic activity, and the pathogenesis of this allergic condition. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。